Cas no 132373-81-0 (Vamicamide)

Vamicamide structure
Vamicamide structure
Product Name:Vamicamide
CAS-nummer:132373-81-0
MF:C18H23N3O
MW:297.39472413063
CID:1230715
PubChem ID:65967
Update Time:2025-04-20

Vamicamide Chemische en fysische eigenschappen

Naam en identificatie

    • Vamicamide
    • Vamicamide [INN]
    • Vamicamide (+-)-
    • (+-)-(2R*,4R*)-4-Dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
    • (+-)-(R*)-alpha-((R*)-2-(Dimethylamino)propyl)-alpha-phenyl-2-pyridineacetamide
    • (R*,R*)-(+-)-alpha-(2-(Dimethylamino)propyl)-alpha-phenyl-2-pyridineacetmide
    • UNII-RU10K34QRU
    • 2-Pyridineacetamide, alpha-(2-(dimethylamino)propyl)-alpha-phenyl-, (R*,R*)-(+-)-
    • (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide
    • (2R,4R)-4-(Dimethylamino)-2-phenyl-2-(2-pyridinyl)pentanamide
    • FK-176
    • SCHEMBL331820
    • VAMICAMIDE [JAN]
    • DTXSID201336894
    • (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide
    • 2-PYRIDINEACETAMIDE, .ALPHA.-((2R)-2-(DIMETHYLAMINO)PROPYL)-.ALPHA.-PHENYL-, (.ALPHA.R)-REL-
    • RU10K34QRU
    • NS00120558
    • VAMICAMIDE [MI]
    • Urocut
    • (+/-)-(2R*,4R*)-4-dimethylamino-2-phenyl-2-(2-pyridyl)-valeramide
    • (+/-)-(R*)-.ALPHA.-((R*)-2-(DIMETHYLAMINO)PROPYL)-.ALPHA.-PHENYL-2-PYRIDINEACETAMIDE
    • Q27288289
    • BWNLUIXQIHPUGO-RDTXWAMCSA-N
    • 132373-81-0
    • CHEMBL2114366
    • Inchi: 1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1
    • InChI-sleutel: BWNLUIXQIHPUGO-RDTXWAMCSA-N
    • LACHT: O=C([C@@](C1C=CC=CN=1)(C1C=CC=CC=1)C[C@@H](C)N(C)C)N

Berekende eigenschappen

  • Exacte massa: 297.18429
  • Monoisotopische massa: 297.184112366g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 365
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 59.2Ų

Experimentele eigenschappen

  • Smeltpunt: 156-157°
  • PSA: 59.22
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd